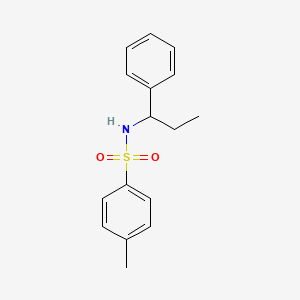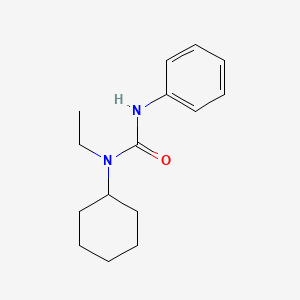![molecular formula C17H25N3OS B4406604 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide
Overview
Description
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide, also known as DAPT, is a chemical compound that has been widely used in scientific research. It is a gamma-secretase inhibitor that has been shown to have potential therapeutic benefits in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases.
Mechanism of Action
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide inhibits gamma-secretase by binding to its active site, which prevents it from cleaving APP and producing Aβ peptides. This compound is a reversible inhibitor, meaning that its inhibitory effect can be reversed by removing it from the system. This compound has been shown to have a high affinity for gamma-secretase, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In Alzheimer's disease, this compound can reduce the production of Aβ peptides and prevent their accumulation in the brain, which can help to slow down the progression of the disease. In cancer, this compound can inhibit the Notch signaling pathway, which can lead to the inhibition of cell proliferation and survival. In cardiovascular diseases, this compound can inhibit the formation of smooth muscle cells, which can help to prevent the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is its potency as a gamma-secretase inhibitor. This compound has been shown to have a high affinity for gamma-secretase, making it a potent inhibitor of the enzyme. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide in scientific research. One direction is the development of more potent and selective gamma-secretase inhibitors that can be used in the treatment of Alzheimer's disease. Another direction is the investigation of the potential therapeutic benefits of this compound in other diseases, such as cancer and cardiovascular diseases. Additionally, the development of new formulations of this compound that can improve its solubility and bioavailability may also be a future direction for the compound.
Scientific Research Applications
2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide has been widely used in scientific research as a gamma-secretase inhibitor. Gamma-secretase is an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid beta (Aβ) peptides, which are known to accumulate in the brains of Alzheimer's disease patients. By inhibiting gamma-secretase, this compound can reduce the production of Aβ peptides and prevent their accumulation, making it a potential therapeutic agent for Alzheimer's disease.
In addition to Alzheimer's disease, this compound has also been shown to have potential therapeutic benefits in cancer and cardiovascular diseases. In cancer, this compound can inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, this compound can inhibit the formation of smooth muscle cells, which can lead to the development of atherosclerosis.
properties
IUPAC Name |
2,2-dimethyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-17(2,3)15(21)19-16(22)18-13-7-9-14(10-8-13)20-11-5-4-6-12-20/h7-10H,4-6,11-12H2,1-3H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAWZUVYVFBAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4406526.png)
![1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406530.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406544.png)
![3-{3-[3-(trifluoromethyl)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4406567.png)
![5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4406571.png)
![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4406572.png)
![4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4406576.png)

![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)